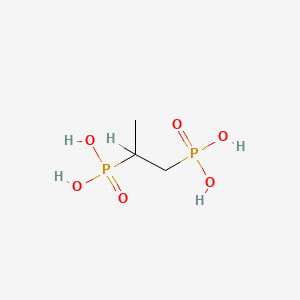

Propylenediphosphonic acid

Description

The exact mass of the compound this compound is 203.99526203 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phosphonopropan-2-ylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10O6P2/c1-3(11(7,8)9)2-10(4,5)6/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQCAOQMXPROIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(=O)(O)O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10O6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621646 |

Source

|

| Record name | Propane-1,2-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4671-82-3, 4672-40-6 |

Source

|

| Record name | Propane-1,2-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLENEDIPHOSPHONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propylenediphosphonic Acid: A Technical Guide to Its Inferred Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Propylenediphosphonic acid, a member of the non-nitrogenous class of bisphosphonates, is a synthetic compound with a high affinity for bone mineral. While direct experimental evidence elucidating its specific biological mechanism of action is limited, its structural analogy to endogenous pyrophosphate and its classification within the non-nitrogenous bisphosphonates allow for a well-supported, inferred mechanism. This technical guide synthesizes the current understanding of this class of compounds to provide a detailed overview of the probable molecular and cellular actions of this compound. We will delve into its physicochemical properties, the inferred mechanism centered on the formation of cytotoxic ATP analogs, its effects on osteoclast function, and present established experimental protocols to investigate these activities. This guide is intended to provide a robust scientific foundation for researchers interested in the study and potential application of this compound.

Introduction to this compound

This compound, also known as propane-1,3-diphosphonic acid, is a simple bisphosphonate characterized by a P-C-P backbone.[1] Unlike the more potent nitrogen-containing bisphosphonates, its structure lacks a nitrogen atom in the side chain. This structural feature is a key determinant of its mechanism of action. The phosphonate groups give the molecule a strong affinity for calcium ions, leading to its preferential accumulation in bone tissue.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 3-phosphonopropylphosphonic acid | [1] |

| Synonyms | 1,3-Propanediphosphonic acid, Propane-1,3-diylbis(phosphonic acid) | [1] |

| CAS Number | 4672-40-6 | |

| Molecular Formula | C₃H₁₀O₆P₂ | [1] |

| Molecular Weight | 204.06 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 174°C | [1] |

| Solubility | Moderately soluble in polar solvents like methanol | [1] |

Inferred Mechanism of Action: The Cytotoxic ATP Analog Pathway

The mechanism of action for non-nitrogenous bisphosphonates, including this compound, is distinct from their nitrogen-containing counterparts. It is predicated on their structural similarity to pyrophosphate (PPi). The core of this mechanism is the intracellular metabolic conversion of the bisphosphonate into a non-hydrolyzable, cytotoxic analog of adenosine triphosphate (ATP).

Cellular Uptake and Metabolism

Osteoclasts, the primary bone-resorbing cells, internalize bisphosphonates that have accumulated on the bone surface. Once inside the osteoclast, non-nitrogenous bisphosphonates are recognized by aminoacyl-tRNA synthetases, enzymes that normally catalyze the formation of aminoacyl-AMP from an amino acid and ATP. Due to the structural mimicry of the P-C-P bond to the P-O-P bond of pyrophosphate, these enzymes can incorporate the bisphosphonate into a newly formed ATP molecule. This results in the formation of a non-hydrolyzable ATP analog. In the case of this compound, this would be a molecule where the terminal pyrophosphate of ATP is replaced by the propylenediphosphonate moiety.

Induction of Osteoclast Apoptosis

The accumulation of these cytotoxic ATP analogs within the osteoclast disrupts ATP-dependent cellular processes. These non-functional ATP molecules compete with endogenous ATP, leading to a cascade of events that culminates in the induction of apoptosis (programmed cell death). This cytotoxic effect is the primary mechanism by which non-nitrogenous bisphosphonates inhibit bone resorption.

Diagram: Inferred Mechanism of Action of this compound

Caption: Inferred mechanism of this compound action on osteoclasts.

Comparative Context with Other Bisphosphonates

This compound's inferred mechanism and potency can be better understood when compared to other bisphosphonates.

| Bisphosphonate Class | Example(s) | Core Mechanism of Action | Relative Potency |

| Non-Nitrogenous | This compound (inferred), Clodronate, Etidronate | Formation of cytotoxic ATP analogs, leading to osteoclast apoptosis. | Lower |

| Nitrogen-Containing | Alendronate, Risedronate, Zoledronic Acid | Inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, disrupting protein prenylation and inducing osteoclast apoptosis. | Higher (100 to 10,000 times more potent than non-nitrogenous) |

Experimental Protocols for Mechanistic Validation

To empirically validate the inferred mechanism of action of this compound, a series of in vitro experiments can be conducted. The following are detailed, step-by-step methodologies for key assays.

Osteoclast Culture and Differentiation

Objective: To generate mature, bone-resorbing osteoclasts for subsequent assays.

Methodology:

-

Isolate bone marrow macrophages (BMMs) from the long bones of mice or rats.

-

Culture the BMMs in α-MEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and macrophage colony-stimulating factor (M-CSF; 30 ng/mL).

-

After 2-3 days, induce osteoclast differentiation by adding receptor activator of nuclear factor-κB ligand (RANKL; 50 ng/mL) to the culture medium.

-

Continue culture for 4-6 days, with media changes every 2-3 days, until large, multinucleated osteoclasts are observed.

-

Confirm osteoclast phenotype by tartrate-resistant acid phosphatase (TRAP) staining.

In Vitro Bone Resorption (Pit) Assay

Objective: To assess the inhibitory effect of this compound on osteoclast-mediated bone resorption.

Methodology:

-

Seed mature osteoclasts onto bone slices or calcium phosphate-coated plates.

-

Treat the cells with varying concentrations of this compound (e.g., 1 µM to 1 mM). Include a vehicle control and a positive control (e.g., clodronate).

-

Culture for 24-48 hours to allow for resorption.

-

Remove the cells with a sonicator or by wiping.

-

Stain the resorption pits with toluidine blue or view under a scanning electron microscope.

-

Quantify the resorbed area using image analysis software (e.g., ImageJ).

Diagram: Bone Resorption (Pit) Assay Workflow

Caption: Workflow for the in vitro bone resorption (pit) assay.

Osteoclast Apoptosis Assay

Objective: To determine if this compound induces apoptosis in osteoclasts.

Methodology:

-

Culture mature osteoclasts in 96-well plates.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Assess apoptosis using one of the following methods:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation.

-

Caspase-3/7 Activity Assay: Measures the activity of executioner caspases.

-

Annexin V Staining: Detects the externalization of phosphatidylserine.

-

-

Quantify the apoptotic signal using a plate reader or fluorescence microscope.

ATP Analog Formation Assay (Hypothetical)

Objective: To directly detect the formation of ATP-propylenediphosphonate analogs in osteoclasts. This is a more advanced and challenging assay.

Methodology:

-

Culture a large number of osteoclasts and treat them with a high concentration of this compound.

-

Lyse the cells and extract the nucleotides.

-

Analyze the cell extracts using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

-

Compare the mass spectra of treated and untreated cells to identify a peak corresponding to the predicted mass of the ATP-propylenediphosphonate analog.

Conclusion and Future Directions

This compound, as a non-nitrogenous bisphosphonate, is inferred to act through the formation of cytotoxic ATP analogs, leading to osteoclast apoptosis and the inhibition of bone resorption. While this mechanism is well-established for its class, direct experimental validation for this compound itself is a critical next step for its potential consideration in therapeutic development. The experimental protocols outlined in this guide provide a clear path for future research to confirm its mechanism of action and to quantitatively assess its potency in comparison to other bisphosphonates. Further investigation into its potential effects on other cell types, such as osteoblasts and immune cells, would also contribute to a more complete understanding of its biological profile.

References

-

PubChem. 1,3-Propylenediphosphonic Acid. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Propylenediphosphonic Acid

Abstract: Propylenediphosphonic acid (PDPA), a member of the organophosphorus compound family, presents a compelling case for investigation within drug development and materials science. As a non-nitrogen-containing bisphosphonate, its biological activity is postulated to align with established mechanisms for this class, primarily centered on the inhibition of bone resorption. However, direct evidence remains limited, necessitating a technical framework for its systematic evaluation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational chemistry of PDPA, its presumed mechanisms of action, and a detailed suite of methodologies for the empirical validation of its biological functions. By synthesizing established protocols for analogous compounds, this document serves as a roadmap for elucidating the therapeutic potential of this compound, from fundamental in vitro characterization to preclinical in vivo assessment.

Part 1: Foundational Chemistry and Physicochemical Properties of this compound

A thorough understanding of a compound's biological activity begins with its fundamental chemical and physical characteristics. For this compound, its structure dictates its function, particularly its interaction with biological systems.

Chemical Identity and Structure

This compound is an organophosphorus compound featuring a stable propane backbone with phosphonic acid groups at the first and third carbon atoms.[1] This structure is critical to its classification as a bisphosphonate, compounds characterized by a P-C-P core. Unlike many potent, third-generation bisphosphonates, PDPA lacks a nitrogen atom in its side chain, a key distinction that informs its likely mechanism of action.

-

IUPAC Name: Propane-1,3-diylbis(phosphonic acid)[1]

-

Synonyms: 1,3-Propanediphosphonic acid, 3-Phosphonopropylphosphonic acid[1]

-

CAS Number: 4671-82-3[2]

-

Molecular Formula: C₃H₁₀O₆P₂[1]

-

Molecular Weight: 204.06 g/mol [1]

The structure, confirmed through spectroscopic analyses, is represented by the SMILES notation C(CP(=O)(O)O)CP(=O)(O)O.[1] The tetrahedral geometry around each phosphorus atom and the potential for extensive hydrogen-bonding networks are defining structural features.[1]

Physicochemical Properties

The physical properties of PDPA influence its handling, formulation, and bioavailability. It is typically a white to off-white crystalline solid that is hygroscopic, requiring careful storage to prevent degradation.[1] Its solubility profile—moderate in polar solvents like methanol and poor in nonpolar solvents—is characteristic of highly polar, charged molecules.[1]

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 174°C | [1] |

| Solubility | Soluble in methanol; poorly soluble in nonpolar solvents | [1] |

| Storage Conditions | Room temperature, under inert gas recommended | [1] |

The Diphosphonate Moiety: The Key to Bone Targeting

The cornerstone of bisphosphonate activity is the diphosphonate group. The P-C-P backbone is exceptionally stable and resistant to enzymatic hydrolysis, unlike the P-O-P bond in endogenous pyrophosphate.[3] The two phosphonic acid moieties are powerful chelating agents for divalent cations, most notably calcium (Ca²⁺).[3][4] This property confers a very high affinity for hydroxyapatite (Ca₅(PO₄)₃OH), the primary mineral component of bone.[3][5] This strong binding ensures that systemically administered PDPA will preferentially accumulate at sites of active bone remodeling, where the mineral is exposed, thus targeting the compound to its primary site of action.

Part 2: Postulated Mechanisms of Biological Activity

While direct studies on PDPA are sparse, its classification as a non-nitrogen-containing bisphosphonate allows for a well-grounded hypothesis regarding its mechanism of action, which can be validated experimentally.

Primary Mechanism: Inhibition of Bone Resorption

The principal therapeutic effect of bisphosphonates is the inhibition of bone resorption.[6][7] This process is mediated by osteoclasts, large, multinucleated cells responsible for breaking down bone tissue.

2.1.1. Cellular Target: The Osteoclast During bone resorption, osteoclasts adhere to the bone surface and secrete acid and proteolytic enzymes, dissolving the mineral and organic matrix. As the hydroxyapatite is dissolved, any bound PDPA is released into the sub-osteoclastic space, where it is readily endocytosed by the osteoclast. This targeted delivery mechanism concentrates the drug within the cell responsible for resorption.

2.1.2. Molecular Mechanism: Intracellular Metabolism to Cytotoxic ATP Analogs Non-nitrogen-containing bisphosphonates, such as clodronate and likely PDPA, exert their effect through a distinct metabolic pathway. Inside the osteoclast, they are recognized by aminoacyl-tRNA synthetases and incorporated into adenosine triphosphate (ATP) analogs.[6] These resulting molecules contain the non-hydrolyzable P-C-P backbone of the parent drug. The accumulation of these cytotoxic ATP analogs interferes with mitochondrial energy metabolism, ultimately inducing osteoclast apoptosis and halting bone resorption.[6]

Caption: Logical progression of in vitro experiments for PDPA evaluation.

Protocol 1: Assessment of Bone Mineral Affinity (Hydroxyapatite Binding Assay)

-

Causality: This protocol is the first critical step. It validates the foundational premise that PDPA, like other bisphosphonates, has a high affinity for bone mineral. Without strong binding, the compound cannot effectively target bone tissue in vivo.

-

Methodology:

-

Preparation: Weigh 30 mg of synthetic hydroxyapatite (HA) powder into polypropylene tubes. [5] 2. Incubation: Add 10 mL of Simulated Body Fluid (SBF) containing a known concentration of PDPA (e.g., 0.1, 0.5, 1.0 mM) to each tube.

-

Sorption: Place the tubes in a shaker at 37°C for a defined period (e.g., 2 hours) to allow for binding equilibrium. [5] 4. Separation: Centrifuge the tubes at 4000 rpm for 5 minutes to pellet the HA.

-

Quantification: Carefully collect the supernatant. Determine the concentration of unbound PDPA remaining in the supernatant using a suitable analytical method, such as ion chromatography or LC-MS/MS after derivatization.

-

Calculation: The amount of PDPA bound to the HA is calculated by subtracting the concentration in the supernatant from the initial concentration. This allows for the determination of sorption capacity.

-

Protocol 2: Osteoclast Culture and Functional Resorption Assay (Pit Assay)

-

Causality: This functional assay directly measures the primary therapeutic outcome: the inhibition of bone resorption. It provides a quantitative measure of the compound's efficacy in a cell-based model that mimics the in vivo process.

-

Methodology:

-

Substrate Preparation: Prepare thin slices of sterile sperm whale dentine or bovine bone (approx. 0.5 mm thick) and place them in a 96-well plate.

-

Osteoclast Isolation: Isolate osteoclast precursors from the bone marrow of mice or rats. [8] 3. Cell Culture: Culture the precursor cells on the dentine slices in the presence of M-CSF and RANKL to induce differentiation into mature, multinucleated osteoclasts.

-

Treatment: Once mature osteoclasts are formed, replace the medium with fresh medium containing various concentrations of PDPA (e.g., 1 µM to 100 µM), a positive control (e.g., Clodronate), and a vehicle control.

-

Incubation: Culture for an additional 48-72 hours to allow for resorption to occur.

-

Visualization: Remove the cells from the dentine slices by sonication. Stain the slices with toluidine blue to visualize the resorption pits.

-

Quantification: Using light microscopy and image analysis software, quantify the number of pits per slice and the total resorbed area. [8]A dose-dependent decrease in resorbed area indicates inhibitory activity.

-

Protocol 3: Cytotoxicity and Apoptosis Assay in Osteoclasts

-

Causality: This protocol directly tests the hypothesized mechanism of action. By demonstrating that PDPA induces apoptosis in osteoclasts at concentrations that inhibit resorption, it validates the theory that its efficacy is driven by the intracellular formation of cytotoxic ATP analogs.

-

Methodology:

-

Cell Culture: Culture osteoclast precursors and differentiate them into mature osteoclasts in a 96-well plate as described in Protocol 2.

-

Treatment: Treat the mature osteoclasts with a range of PDPA concentrations for 24-48 hours.

-

Cytotoxicity (MTS Assay): Add MTS reagent to the wells and incubate for 1-4 hours. Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells. Use this data to calculate the IC₅₀ (half-maximal inhibitory concentration). [3] 4. Apoptosis (Annexin V/PI Staining): For a more specific measure of apoptosis, treat cells grown on chamber slides. After treatment, stain the cells with FITC-conjugated Annexin V (stains early apoptotic cells) and Propidium Iodide (PI, stains late apoptotic/necrotic cells).

-

Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy. An increase in the Annexin V-positive/PI-negative cell population confirms the induction of apoptosis.

-

Hypothetical In Vitro Data Summary

| Compound | HA Binding (% at 1 mM) | Resorption Inhibition (IC₅₀) | Osteoclast Cytotoxicity (IC₅₀) |

| PDPA (Hypothetical) | >95% | 45 µM | 50 µM |

| Clodronate (Non-N-BP) | >95% | 30 µM | 35 µM |

| Zoledronate (N-BP) | >95% | 0.05 µM | 0.07 µM |

In Vivo Assessment Strategy

-

Rationale: While in vitro assays are crucial for determining mechanism and potency, they cannot predict a compound's systemic effects, including its pharmacokinetics (absorption, distribution, metabolism, excretion) and overall efficacy in a complex biological system. [9][10]Animal models are essential for translating in vitro findings into potential therapeutic relevance. [11]

Caption: Decision framework for progressing from in vitro to in vivo studies.

Protocol 4: Ovariectomized (OVX) Rat Model for Postmenopausal Osteoporosis

-

Causality: This is a widely accepted and validated preclinical model that mimics the estrogen deficiency-induced bone loss seen in postmenopausal women. [7][12]Demonstrating efficacy in this model is a critical step in establishing the therapeutic potential of PDPA for treating osteoporosis.

-

Methodology:

-

Model Induction: Perform bilateral ovariectomy on skeletally mature female Sprague-Dawley rats. A sham-operated group will serve as a control.

-

Acclimation: Allow the animals to recover for 4-6 weeks to establish a high bone turnover state and significant bone loss.

-

Treatment Groups: Randomize the OVX rats into groups: Vehicle control, PDPA (e.g., low, medium, high dose), and a positive control (e.g., Alendronate).

-

Dosing: Administer the compounds via an appropriate route (e.g., subcutaneous injection) at a defined frequency (e.g., once weekly) for a period of 8-12 weeks.

-

Monitoring: Monitor animal health and body weight throughout the study. Collect blood samples at baseline, midpoint, and termination to analyze serum markers of bone turnover (e.g., P1NP for formation, CTX-1 for resorption).

-

Terminal Analysis: At the end of the study, euthanize the animals and harvest femurs and lumbar vertebrae.

-

Key Endpoints:

-

Bone Mineral Density (BMD): Analyze isolated bones using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).

-

Bone Microarchitecture: Use µCT to quantify structural parameters like bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

-

Biomechanical Strength: Perform three-point bending tests on femurs to assess bone strength. [7] * Histomorphometry: Process vertebrae for undecalcified bone histology to visualize and quantify cellular and structural changes.

-

-

Analytical Methods for Pharmacokinetic Studies

-

Overview: The high polarity and ionic nature of phosphonic acids make them challenging to analyze in biological matrices. [13]They exhibit poor retention on standard reverse-phase chromatography columns. Therefore, specialized analytical methods are required. [14]

Protocol 5: Quantification of PDPA in Biological Matrices using LC-MS/MS

-

Causality: Accurate quantification of PDPA in plasma, urine, and bone is essential for building a pharmacokinetic/pharmacodynamic (PK/PD) model. This data explains the relationship between the administered dose, the concentration achieved at the target site (bone), and the observed biological effect (inhibition of bone resorption).

-

Methodology:

-

Sample Collection: Collect plasma and urine from animals in the in vivo study at various time points after dosing.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition an appropriate SPE cartridge (e.g., a strong anion exchange or mixed-mode cartridge).

-

Load the plasma or hydrolyzed urine sample.

-

Wash the cartridge to remove interfering substances.

-

Elute the PDPA with a suitable solvent.

-

-

Derivatization (if necessary): To improve chromatographic behavior and sensitivity, esterify the phosphonic acid groups. A common method is conversion to pentafluorobenzyl esters. [13] 4. LC-MS/MS Analysis:

-

Chromatography: Use a suitable column (e.g., HILIC or a derivatization-compatible C18 column) for separation.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative ion mode.

-

Detection: Use Selected Reaction Monitoring (SRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for PDPA and an internal standard. [13] 5. Quantification: Generate a calibration curve using standards of known concentration and calculate the PDPA concentration in the unknown samples.

-

-

Part 4: Synthesis and Future Directions

Summary of Biological Profile

Based on its chemical structure, this compound is anticipated to be a bone-targeting agent that inhibits osteoclastic bone resorption. Its mechanism is likely mediated through intracellular conversion to a cytotoxic ATP analog, leading to osteoclast apoptosis. Its potency is expected to be lower than that of nitrogen-containing bisphosphonates but comparable to other simple bisphosphonates like clodronate. The experimental framework provided in this guide is designed to rigorously test this hypothesis.

Potential Therapeutic and Industrial Applications

-

Bone Diseases: If proven effective and safe, PDPA could be a candidate for treating metabolic bone diseases such as osteoporosis and Paget's disease. [6]* Materials Science: The phosphonic acid groups facilitate strong covalent bonding to metal oxides. This makes PDPA a candidate for use as a precursor for metal-organic frameworks (MOFs), a crosslinking agent, or a component in hybrid polymers to enhance thermal stability. [1][15]* Industrial Applications: The ability to chelate metal ions makes PDPA and similar compounds useful as industrial descaling agents and anti-corrosion coatings. [1]

Research Gaps and Future Outlook

The primary gap in knowledge is the lack of direct experimental data on the biological activity of this compound. Future investigations should focus on executing the protocols outlined in this guide to generate a definitive biological profile. Key areas for future research include:

-

Direct validation of the proposed mechanism of action.

-

Screening for activity against other cellular targets (e.g., tumor cell lines, endothelial cells).

-

Exploration of its potential in asymmetric catalysis or as a functional ligand for targeted drug delivery systems. [1] By systematically applying the principles and methodologies detailed herein, the scientific community can fully elucidate the biological activity and therapeutic potential of this compound.

Part 5: References

-

Väänänen, K. (2004). Assessment of bisphosphonate activity in vitro. In Bisphosphonates in Medical Practice (pp. 35-42). Springer. [Link]

-

Ginalska, G., & Rzeska, A. (2012). In vitro assay of the biological activity of bisphosphonates. Current Issues in Pharmacy and Medical Sciences, 25(1), 58-61. [Link]

-

Pautke, C., et al. (2014). In vitro effects of bisphosphonates on chemotaxis, phagocytosis, and oxidative burst of neutrophil granulocytes. Clinical Oral Investigations, 19(3), 667-675. [Link]

-

Ginalska, G., et al. (2024). Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity. Journal of Pharmaceutical and Biomedical Analysis, 245, 115985. [Link]

-

Reitsma, P. H., et al. (1983). Apposition and resorption of bone during oral treatment with (3-amino-1-hydroxypropylidene)-1,1-bisphosphonate (APD). Calcified Tissue International, 35(1), 357-361. [Link]

-

Plotkin, L. I., & Bellido, T. (2020). In vitro and in vivo studies using non-traditional bisphosphonates. Bone Reports, 12, 100259. [Link]

-

Matziari, M., et al. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(3), 916-929. [Link]

-

Berlicki, Ł., & Kafarski, P. (2019). Bisphosphonic acids and related compounds as inhibitors of nucleotide- and polyphosphate-processing enzymes: A PPK1 and PPK2 case study. Chemical Biology & Drug Design, 94(1), 1364-1372. [Link]

-

Degenhardt, M., et al. (2007). The Trace Analysis of Alkyl Alkylphosphonic Acids in Urine Using Gas Chromatography–Ion Trap Negative Ion Tandem Mass Spectrometry. Journal of Analytical Toxicology, 31(6), 319-325. [Link]

-

Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. Molecules, 22(10), 1659. [Link]

-

Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 867605. [Link]

-

Propylphosphonic acid. (n.d.). Ereztech. [Link]

-

Sevrain, C. M., et al. (2017). Phosphonic acid: Preparation and applications. Mendeley. [Link]

-

Brand, J. S., & Raisz, L. G. (1993). Inhibition of bone resorption by inorganic phosphate is mediated by both reduced osteoclast formation and decreased activity of mature osteoclasts. Endocrinology, 132(4), 1431-1436. [Link]

-

In Vivo Pharmacology Studies. (n.d.). Eurofins Discovery. [Link]

-

This compound. (n.d.). SIKÉMIA. [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(10), 2827-2835. [Link]

-

Nizio, K. D., et al. (2018). Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications. ScholarWorks. [Link]

-

Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1045939. [Link]

-

ChemHelpASAP. (2023, August 20). in vivo preclinical studies for drug discovery. YouTube. [Link]

-

Szajnman, S. H., et al. (2014). 1-(Fluoroalkylidene)-1,1-bisphosphonic Acids are Potent and Selective Inhibitors of the Enzymatic Activity of Toxoplasma gondii Farnesyl Pyrophosphate Synthase. Journal of Medicinal Chemistry, 57(19), 8046-8057. [Link]

-

Green, R. J. (2022, March 22). Enzyme inhibitors: types and the evidence they leave. YouTube. [Link]

-

Green, J. R. (2003). Pharmacologic profile of zoledronic acid: A highly potent inhibitor of bone resorption. Drug Development Research, 58(2), 103-112. [Link]

-

van Beek, E. R., et al. (2002). Bisphosphonates suppress bone resorption by a direct effect on early osteoclast precursors without affecting the osteoclastogenic capacity of osteogenic cells. Bone, 30(1), 64-70. [Link]

-

LibreTexts. (2019, June 5). 16.8: Enzyme Inhibition. Chemistry LibreTexts. [Link]

-

Sharma, R., et al. (2020). Highly Efficient Prodrugs: Design and Therapeutic Applications. Current Drug Discovery Technologies, 17(4), 433-447. [Link]

-

Heinemann, S., et al. (2013). Locally enhanced early bone formation of zoledronic acid incorporated into a bone cement plug in vivo. Journal of Pharmacy and Pharmacology, 65(1), 51-59. [Link]

-

Gornowicz, A., et al. (2022). Antiprotozoal and Antitumor Activity of Natural Polycyclic Endoperoxides: Origin, Structures and Biological Activity. Molecules, 27(19), 6296. [Link]

-

Shelley, M. L., et al. (2008). Modeling the in vivo case with in vitro nanotoxicity data. International Journal of Toxicology, 27(5), 359-367. [Link]

-

LibreTexts. (2021, March 21). 18.8: Enzyme Inhibition. Chemistry LibreTexts. [Link]

-

Tutino, V., et al. (2021). Evaluation of the Biological Properties and Antibacterial Activities of the Natural Food Supplement “Epavin” for Liver Detoxification and Protection. Antioxidants, 10(11), 1779. [Link]

-

Anastassiades, M., et al. (2021). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. Foods, 10(3), 643. [Link]

-

Gümüşderelioğlu, M., et al. (2011). In vitro investigation of poly(propylene fumarate) cured with phosphonic acid based monomers as scaffolds for bone tissue engineering. Journal of Materials Science: Materials in Medicine, 22(11), 2487-2499. [Link]

-

Pauk, K., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. International Journal of Molecular Sciences, 23(17), 9694. [Link]

-

Stern, P., et al. (1974). Mechanism of action of substance P. Naunyn-Schmiedeberg's Archives of Pharmacology, 281(2), 233-239. [Link]

-

Kumar, N., & Goel, N. (2019). Antimicrobial Activities of Natural Bioactive Polyphenols. Molecules, 24(22), 4163. [Link]

-

Forgacs, I., & Loganayagam, A. (2008). Proton Pump Inhibitors (PPI). StatPearls. [Link]

-

de Oliveira, P. F., et al. (2024). Bioactives of Melipona rufiventris Propolis: Exploring its Antimicrobial, Anti-Inflammatory, and Antioxidant Activities. Chemistry & Biodiversity, 21(5), e202302084. [Link]

-

Stoyanov, G. S., et al. (2022). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Pharmaceutics, 14(11), 2314. [Link]

-

Ali, A., et al. (2022). Safety and Efficacy of Proton-Pump Inhibitors are Relevant to their Distinctive Chemical Structures and Physicochemical Properties. Journal of Pharmaceutical Research International, 34(46A), 25-39. [Link]

Sources

- 1. This compound (4672-40-6) for sale [vulcanchem.com]

- 2. CAS 4671-82-3: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of bisphosphonate activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of bone resorption by inorganic phosphate is mediated by both reduced osteoclast formation and decreased activity of mature osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. Modeling the in vivo case with in vitro nanotoxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Apposition and resorption of bone during oral treatment with (3-amino-1-hydroxypropylidene)-1,1-bisphosphonate (APD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. This compound - SIKÉMIA [sikemia.com]

Propylenediphosphonic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Diphosphonate

Propylenediphosphonic acid, systematically known as propane-1,3-diylbis(phosphonic acid), is an organophosphorus compound characterized by a flexible three-carbon backbone flanked by two phosphonic acid moieties.[1] This unique structural arrangement imparts a suite of valuable chemical properties, including strong acidity, exceptional chelating capabilities with metal ions, and the potential for diverse chemical modifications.[2] While its more complex, nitrogen-containing bisphosphonate cousins have garnered significant attention in the pharmaceutical industry, particularly for the treatment of bone disorders, this compound serves as a fundamental building block and a subject of interest in its own right across various scientific disciplines.[3][4][5]

This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and multifaceted applications of this compound, with a particular focus on its relevance to researchers in materials science and its potential as a scaffold in drug design and development.

Chemical Identity and Molecular Structure

The unambiguous identification of this compound is crucial for any scientific endeavor. Its core structure consists of a propane chain with a phosphonic acid group, -P(O)(OH)₂, attached to the first and third carbon atoms.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The utility of this compound in various applications is a direct consequence of its distinct physicochemical properties. It is typically a white to off-white crystalline solid that is hygroscopic, necessitating storage in a dry, inert atmosphere.[3][6] Its high polarity, conferred by the two phosphonic acid groups, renders it soluble in water and other polar solvents while being poorly soluble in nonpolar organic solvents.[2][3]

| Property | Value | Source(s) |

| CAS Number | 4671-82-3 | [2][5][7] |

| Molecular Formula | C₃H₁₀O₆P₂ | [2][4][7] |

| Molecular Weight | 204.06 g/mol | [2][4][7] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | ~174 °C | [3] |

| Boiling Point | 555.5 °C at 760 mmHg | [] |

| Density | 1.753 g/cm³ | [] |

| Solubility | Soluble in water and polar organic solvents | [2][3] |

| Acidity (pKa) | Multiple dissociation constants are expected due to the two phosphonic acid groups, with the first two pKa values typically below 3, and subsequent pKa values in the range of 6-8, similar to other phosphonic acids. |

Spectroscopic Characterization

-

³¹P NMR: A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, typically in the range of +15 to +30 ppm (referenced to 85% H₃PO₄), characteristic of alkyl phosphonic acids.[9]

-

¹H NMR: The proton NMR spectrum would be characterized by multiplets for the methylene protons. The protons on the carbons adjacent to the phosphorus atoms (C1 and C3) would show complex splitting due to coupling with both the adjacent methylene protons and the phosphorus nuclei. The central methylene protons (C2) would appear as a multiplet resulting from coupling to the four adjacent protons.

-

¹³C NMR: The ¹³C NMR spectrum would display two distinct signals for the methylene carbons. The carbons bonded to phosphorus (C1 and C3) would appear as a doublet due to one-bond C-P coupling, while the central carbon (C2) would appear as a triplet due to two-bond C-P coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded phosphonic acid groups. A strong P=O stretching vibration would be observed around 1200-1300 cm⁻¹. C-H stretching vibrations would be present in the 2850-3000 cm⁻¹ range.

Synthesis of this compound: A Representative Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the hydrolysis of its tetra-alkyl ester precursor, tetraethyl propane-1,3-diylbis(phosphonate).[10][11] This precursor can be synthesized via the Michaelis-Arbuzov reaction between 1,3-dibromopropane and triethyl phosphite. The subsequent hydrolysis is typically achieved under strong acidic conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To synthesize this compound from tetraethyl propane-1,3-diylbis(phosphonate).

Materials:

-

Tetraethyl propane-1,3-diylbis(phosphonate) (CAS: 22401-25-8)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Deionized Water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetraethyl propane-1,3-diylbis(phosphonate) (1 equivalent).

-

Acid Addition: To the flask, add an excess of concentrated hydrochloric acid (e.g., 10-20 mL per gram of ester). The reaction is typically heterogeneous at the start.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the starting ester signal and the appearance of the product acid signal. The reflux is typically maintained for 8-24 hours, depending on the scale.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator. Co-evaporation with water or ethanol may be necessary to remove residual HCl.

-

Isolation and Purification: The crude this compound is often obtained as a viscous oil or a solid. It can be purified by recrystallization from a suitable solvent system, such as water/ethanol, or by washing with a solvent in which it is insoluble (e.g., acetone or ether) to remove any organic impurities.

-

Drying: Dry the purified product under high vacuum to remove any residual solvent and water.

Caption: Mechanism of corrosion inhibition by this compound.

Materials Science: A Precursor to Metal-Organic Frameworks (MOFs)

This compound is an excellent building block for the synthesis of metal-organic frameworks (MOFs) and hybrid organic-inorganic materials. [3]The phosphonate groups can coordinate with a variety of metal ions, acting as multitopic linkers to create extended, porous structures. The flexibility of the propylene chain can influence the resulting framework's topology and pore dimensions, making it a versatile tool for designing materials with tailored properties for applications in gas storage, catalysis, and separation.

Relevance in Drug Design and Development

While this compound itself is not an active pharmaceutical ingredient, its structural motifs are highly relevant in drug design. The broader class of bisphosphonates, which share the P-C-P core structure, are cornerstone therapies for osteoporosis and other bone-related diseases. [3][4][5]

As a Bioisostere and Pharmacophore

The phosphonic acid group is a well-established bioisostere of the phosphate group, and diphosphonates are stable analogs of endogenous pyrophosphates. [4]This mimicry allows bisphosphonates to target phosphate-recognizing enzymes and binding sites. In the context of bone diseases, bisphosphonates have a high affinity for hydroxyapatite, the mineral component of bone. [4]Once adsorbed onto the bone surface, they are taken up by osteoclasts, the cells responsible for bone resorption.

Nitrogen-containing bisphosphonates, such as alendronate and zoledronate, act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. [2][3]This inhibition disrupts essential cellular processes in osteoclasts, leading to their apoptosis and a reduction in bone resorption. While this compound lacks the nitrogen atom critical for high-potency FPPS inhibition, it serves as a valuable non-nitrogenous bisphosphonate scaffold. It can be used in:

-

Control Compounds: In structure-activity relationship (SAR) studies to understand the role of the nitrogen-containing side chain.

-

Prodrug Strategies: The phosphonic acid groups can be esterified to improve membrane permeability and oral bioavailability, creating prodrugs that are hydrolyzed to the active diphosphonic acid in vivo.

-

Drug Delivery Systems: The strong metal-chelating properties can be exploited to functionalize nanoparticles or other drug carriers for targeted delivery.

Conclusion and Future Directions

This compound is a molecule of significant scientific interest, bridging industrial applications with the frontiers of materials science and medicinal chemistry. Its robust and straightforward chemistry, coupled with its potent chelating ability, ensures its continued use as a corrosion inhibitor and a versatile linker for hybrid materials. For drug development professionals, understanding the properties of this fundamental bisphosphonate provides crucial insights into the design of more complex, targeted therapeutics. Future research may focus on leveraging its flexible backbone in the rational design of novel MOFs with dynamic properties and exploring its potential as a scaffold for new classes of metal-binding drugs or diagnostic agents.

References

-

LookChem. propane-1,3-diylbis(phosphonic acid). [Link]

-

SIKÉMIA. This compound. [Link]

-

PubChem. 1,3-Propylenediphosphonic Acid | C3H10O6P2 | CID 437081. [Link]

-

J&K Scientific. Propane-1,3-diylbis(phosphonic acid). [Link]

-

Ereztech. Propylphosphonic acid | Propane-1-phosphonic acid | CH3CH2CH2P(O)(OH)2. [Link]

-

Mendeley. Phosphonic acid: Preparation and applications. [Link]

-

Frontiers. Editorial: Phosphonate chemistry in drug design and development, Volume II. [Link]

-

ResearchGate. An optimized and scalable synthesis of propylphosphonic anhydride for general use. [Link]

-

ScienceDirect. Development and Clinical Application of Phosphorus-Containing Drugs. [Link]

-

ResearchGate. (PDF) GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. [Link]

-

International Journal of Pharmaceutical Sciences. Pro-Drug Development. [Link]

-

PubMed Central (PMC). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. [Link]

-

ResearchGate. (PDF) Phosphonic acid: preparation and applications. [Link]

-

PubMed Central (PMC). Synthesis of Four Enantiomers of (1-Amino-3-Hydroxypropane-1,3-Diyl)Diphosphonic Acid as Diphosphonate Analogues of 4-Hydroxyglutamic Acid. [Link]

-

PubMed Central (PMC). The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

Sources

- 1. Synthesis of Four Enantiomers of (1-Amino-3-Hydroxypropane-1,3-Diyl)Diphosphonic Acid as Diphosphonate Analogues of 4-Hydroxyglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 5. Propane-1,3-diylbis(phosphonic acid) [jknbiochem.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Propane-1,3-diylbis(phenethylphosphinic acid) | C19H26O4P2 | CID 660023 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Enduring Utility of Propylenediphosphonic Acid: A Technical Guide

Foreword: From Industrial Workhorse to Synthetic Mainstay

Propylenediphosphonic acid, known systematically as propane-1,3-diylbis(phosphonic acid), represents a fascinating case study in the evolution of a molecule's scientific and commercial importance. Initially explored within the broader class of phosphonic acids for their metal-chelating and scale-inhibiting properties, its true potential was unlocked decades later through its anhydride, revolutionizing peptide synthesis and other condensation reactions. This guide provides a comprehensive overview of the discovery, synthesis, and multifaceted applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the foundational chemistry that brought this molecule to light, detail its synthesis with field-proven insights, and explore its transformation into an indispensable tool in modern organic chemistry.

Historical Context and Discovery

The story of this compound is intrinsically linked to the broader history of organophosphorus chemistry, and specifically, the development of bisphosphonates. While bisphosphonates are now widely recognized for their therapeutic applications in bone diseases, their origins are rooted in 19th-century industrial chemistry.[1][2] These compounds were initially investigated for their ability to inhibit calcium carbonate precipitation, making them effective anti-scaling agents in water treatment and industrial processes.[2][3]

Although a singular "discovery" paper for this compound remains elusive in early literature, its synthesis can be confidently inferred from the well-established principles of organophosphorus chemistry developed in the mid-20th century. The seminal work of chemists like August Michaelis, Aleksandr Arbuzov, and later, Gennady M. Kosolapoff, laid the groundwork for the synthesis of a wide array of phosphonic acids.[1][4][5] The classic Michaelis-Arbuzov reaction , discovered in 1898 and extensively developed by Arbuzov, provided a robust method for forming carbon-phosphorus bonds.[5]

Given the availability of 1,3-dihalopropanes and trialkyl phosphites, it is highly probable that this compound was first synthesized in the mid-20th century as part of systematic investigations into the properties of alkane-α,ω-diphosphonic acids. These early studies were likely motivated by the search for effective sequestering agents for metal ions.[3]

Physicochemical Properties

This compound is a white, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₁₀O₆P₂ |

| Molecular Weight | 204.06 g/mol |

| CAS Number | 4671-82-3 |

| Appearance | White to off-white crystalline solid |

| Boiling Point | 555.5 °C at 760 mmHg |

| Flash Point | 289.8 °C |

| Density | 1.753 g/cm³ |

Data sourced from publicly available chemical databases.

The two phosphonic acid groups confer strong acidic properties and excellent water solubility. This, combined with the propane backbone, allows for effective chelation of di- and trivalent metal ions.

Synthesis of this compound and its Precursors

The synthesis of this compound is typically achieved through a two-step process: the formation of a tetraalkyl ester via the Michaelis-Arbuzov reaction, followed by hydrolysis to the free acid.

Synthesis of Tetraethyl Propane-1,3-diylbis(phosphonate)

The Michaelis-Arbuzov reaction is the cornerstone for creating the C-P bonds in the precursor to this compound. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

// Reactants Dibromopropane [label="1,3-Dibromopropane"]; TriethylPhosphite [label="Triethyl Phosphite (2 equiv.)"]; Heat [label="Heat", shape=none, fontcolor="#EA4335"];

// Intermediate Intermediate [label="Tetraethyl Propane-1,3-diylbis(phosphonate)"];

// Byproduct Byproduct [label="Ethyl Bromide (2 equiv.)", fontcolor="#5F6368"];

// Connections {rank=same; Dibromopropane; TriethylPhosphite} -> Heat [style=invis]; Heat -> Intermediate [label="Michaelis-Arbuzov Reaction"]; Intermediate -> Byproduct [style=invis, rank=sink]; }

Michaelis-Arbuzov reaction for the synthesis of the tetraethyl ester.

Experimental Protocol: Synthesis of Tetraethyl Propane-1,3-diylbis(phosphonate)

Materials:

-

1,3-Dibromopropane

-

Triethyl phosphite

-

Anhydrous toluene (optional, as a solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1,3-dibromopropane (1.0 eq).

-

Add triethyl phosphite (2.2 eq). The reaction is often performed neat, but anhydrous toluene can be used as a solvent.

-

Heat the reaction mixture to reflux (typically 150-160 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by ³¹P NMR spectroscopy. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

-

The crude tetraethyl propane-1,3-diylbis(phosphonate) can be purified by further vacuum distillation or used directly in the next step.

Causality Behind Experimental Choices:

-

A slight excess of triethyl phosphite is used to ensure the complete conversion of the 1,3-dibromopropane.

-

The reaction is carried out under a nitrogen atmosphere to prevent the oxidation of the trivalent phosphorus in the triethyl phosphite.

-

Heating is necessary to drive the dealkylation of the phosphonium intermediate, which is the rate-limiting step of the Michaelis-Arbuzov reaction.[5]

Hydrolysis to this compound

The final step is the hydrolysis of the tetraethyl ester to the free diphosphonic acid. This is typically achieved by heating with a strong acid, such as hydrochloric acid.

// Reactants Ester [label="Tetraethyl Propane-1,3-diylbis(phosphonate)"]; HCl [label="Conc. HCl (aq)"]; Heat [label="Heat (Reflux)", shape=none, fontcolor="#EA4335"];

// Product Product [label="this compound"];

// Byproduct Byproduct [label="Ethanol (4 equiv.)", fontcolor="#5F6368"];

// Connections {rank=same; Ester; HCl} -> Heat [style=invis]; Heat -> Product; Product -> Byproduct [style=invis, rank=sink]; }

Acid-catalyzed hydrolysis of the tetraethyl ester.

Experimental Protocol: Hydrolysis of Tetraethyl Propane-1,3-diylbis(phosphonate)

Materials:

-

Tetraethyl propane-1,3-diylbis(phosphonate)

-

Concentrated hydrochloric acid (37%)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add tetraethyl propane-1,3-diylbis(phosphonate) (1.0 eq).

-

Add concentrated hydrochloric acid (a significant excess, e.g., 10-20 volumes).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours.

-

Monitor the reaction for completion by ³¹P NMR spectroscopy, observing the shift from the phosphonate ester to the phosphonic acid.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the water and excess hydrochloric acid under reduced pressure (rotary evaporation).

-

The resulting crude solid can be recrystallized from water or an alcohol/water mixture to yield pure this compound.

Causality Behind Experimental Choices:

-

Concentrated hydrochloric acid serves as both the acid catalyst and the solvent for the hydrolysis. The large excess of water drives the equilibrium towards the formation of the phosphonic acid.

-

Refluxing for an extended period ensures the complete cleavage of all four ethyl ester groups.

Applications of this compound and its Derivatives

While initially investigated for its chelating properties, the most significant application of this compound in modern chemistry is as the precursor to propanephosphonic acid anhydride (T3P®) .

Propanephosphonic Acid Anhydride (T3P®) in Peptide Synthesis and Condensation Reactions

In 1980, Wissmann and Kleiner reported the use of the cyclic trimer of propylenediphosphonic anhydride, now commercially known as T3P®, as a highly effective peptide coupling reagent.[6] This discovery marked a turning point for the compound, elevating it from a simple diphosphonic acid to a cornerstone reagent in organic synthesis.

T3P® is a powerful dehydrating agent that activates carboxylic acids for amide bond formation. Its advantages over other coupling reagents include:

-

High yields and low epimerization: Particularly important in the synthesis of chiral peptides.

-

Broad functional group tolerance: It can be used with a wide range of substrates.

-

Easy work-up: The byproducts are water-soluble and easily removed.

-

Safety: It is less toxic and allergenic than many other coupling reagents.[7]

// Nodes CarboxylicAcid [label="Carboxylic Acid (R-COOH)"]; T3P [label="T3P®"]; Amine [label="Amine (R'-NH2)"]; MixedAnhydride [label="Mixed Phosphonic-Carboxylic Anhydride (Active Intermediate)"]; Amide [label="Amide (R-CONH-R')"]; Byproduct [label="this compound Byproducts"];

// Connections CarboxylicAcid -> MixedAnhydride [label="+ T3P"]; MixedAnhydride -> Amide [label="+ Amine"]; Amide -> Byproduct [style=invis, rank=sink]; }

Simplified mechanism of T3P®-mediated amide bond formation.

Beyond peptide synthesis, T3P® is widely used in a variety of other condensation reactions, including esterifications, the synthesis of hydroxamic acids, and the formation of nitriles from amides.[6]

Industrial Applications

In line with the historical development of phosphonates, this compound and its salts can be utilized in industrial settings as:

-

Scale inhibitors: To prevent the formation of mineral scale in cooling water systems, boilers, and desalination plants.[2][3]

-

Chelating agents: To sequester metal ions in various industrial processes.[5]

-

Corrosion inhibitors: For the protection of metal surfaces in aqueous environments.[8]

Future Outlook

The journey of this compound from a likely candidate in the systematic study of industrial chelating agents to the precursor of a premier reagent in synthetic organic chemistry underscores the often-unpredictable path of chemical discovery. While the direct applications of the acid itself are now largely niche, its role as the parent compound to T3P® ensures its continued importance in academic and industrial research, particularly in the fields of drug discovery and materials science. Future research may focus on developing novel catalysts for the synthesis of this compound and its derivatives, as well as exploring new applications for this versatile and historically significant molecule.

References

- Bisphosphonates: The first 40 years. Docentes FCT NOVA.

- Kosolapoff, G. M. (1945). Isomerization of alkyl phosphites; the synthesis of some alkaryl phosphonic acids and esters. Journal of the American Chemical Society, 67(12), 2259.

- Partial Hydrolysis of Diphosphonate Ester During the Formation of Hybrid TiO2 Nanoparticles: Role of Acid Concentr

- Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. MDPI.

- Phosphonic Acid Derivatives: Unlocking Research Potential and Industrial Applications in India.

- Diphosphonic and triphosphonic acid esters, their preparation and applications.

- The Synthesis of Phosphonic and Phosphinic Acids.

- Crofts, P. C., & Kosolapoff, G. M. (1953). Preparation and Determination of Apparent Dissociation Constants of Some Alkylphosphonic and Dialkylphosphinic Acids. Journal of the American Chemical Society, 75(14), 3379–3383.

- Phosphon

- Michaelis–Arbuzov reaction. Grokipedia.

- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI.

- [Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds]. PubMed.

- Propane-1, 3-diphosphonic acid tetraethyl ester, min 98%, 1 gram. Thomas Scientific.

- Compound [propane-1,3-diylbis(oxy-2,1-phenylene)]bis(phosphonic acid). Chemdiv.

- Hydroxyethylidene Diphosphonic Acid(HEDP).

- Phosphonic acid: preparation and applic

- Phosphonic acid: preparation and applic

- An optimized and scalable synthesis of propylphosphonic anhydride for general use.

- Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Thieme.

- Propylphosphonic anhydride (T3P®) catalyzed one-pot synthesis of α-aminonitriles. ScienceDirect.

-

Propylphosphonic anhydride (T3P®)-mediated three-component synthesis of hexahydrodibenzo[b,e][1][9]diazepin-1-one derivatives. ResearchGate.

- Particle formation in the hydrolysis of tetraethyl orthosilic

- ChemInform Abstract: 1-Propanephosphonic Acid Cyclic Anhydride (T3P) as an Efficient Promoter for the Lossen Rearrangement: Application to the Synthesis of Urea and Carbamate Derivatives.

- Effect of hydrolysis of tetraethyl orthosilicate (TEOS) on titanium distribution of TS-1 zeolite.

Sources

- 1. Isomerization of alkyl phosphites; the synthesis of some alkaryl phosphonic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphonate - Wikipedia [en.wikipedia.org]

- 3. One moment, please... [updates.reinste.com]

- 4. Synthesis of phosphonates: a modified arbuzov procedure - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. EP0023173A1 - Diphosphonic and triphosphonic acid esters, their preparation and applications - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Hydroxyethylidene Diphosphonic Acid(HEDP);HEDP;HEDP(A);HEDPA;CAS No.2809-21-4;ETIDRONIC ACID;1-Hydroxy Ethylidene-1,1-Diphosphonic Acid;HEDP phosphate,HEDP Chemical - Shandong Taihe Water Treatment Technologies Co., Ltd. [thwater.net]

- 9. mdpi.com [mdpi.com]

Introduction: Bridging Theory and Application with Propylenediphosphonic Acid

An In-Depth Technical Guide: Theoretical and Computational Analysis of Propylenediphosphonic Acid

This compound (PDPA), a structurally simple yet functionally versatile organophosphorus compound, stands as a molecule of significant interest across multiple scientific disciplines. Characterized by a flexible three-carbon propylene backbone flanked by two phosphonic acid moieties, its chemical nature allows it to serve as a powerful crosslinking agent, a robust metal ion chelator, and a precursor for advanced materials.[1][2][3] Its applications range from industrial water treatment and corrosion inhibition to the sophisticated design of metal-organic frameworks (MOFs).[1][4] Furthermore, the phosphonic acid group's ability to act as a non-hydrolyzable mimic of phosphate esters positions PDPA and its derivatives as intriguing candidates for drug development, particularly in targeting phosphate-recognizing enzymes.[5][6]

Despite its utility, a comprehensive understanding of PDPA's behavior at the molecular level—its preferred shapes, electronic properties, and interactions with its environment—remains an area ripe for exploration. Experimental characterization alone cannot always capture the transient, dynamic, and intricate nature of molecular interactions. This is where theoretical and computational chemistry provides an indispensable lens. By employing a suite of modeling techniques, from high-accuracy quantum mechanics to large-scale molecular dynamics, we can deconstruct the causality behind PDPA's properties, predict its behavior in novel environments, and rationally design next-generation materials and therapeutics.

This technical guide serves as a resource for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical methodologies best suited for investigating this compound. Moving beyond a mere listing of protocols, this document emphasizes the strategic reasoning behind computational choices, providing a self-validating framework for robust and insightful molecular modeling.

Part 1: The Molecular Blueprint: Structure, Bonding, and Conformational Landscape

A thorough theoretical study begins with a fundamental understanding of the molecule's intrinsic properties. For this compound, this involves analyzing its static structure and its dynamic conformational possibilities.

Core Structure and Electronic Bonding

The foundational structure of PDPA consists of a propane chain with phosphonic acid groups, -P(O)(OH)₂, attached to the first and third carbon atoms. The phosphorus atoms are sp³ hybridized, forming a tetrahedral geometry with one P=O double bond and two P-OH single bonds.[7] This arrangement is critical to its function, as the P=O group acts as a hydrogen bond acceptor, while the acidic P-OH groups are hydrogen bond donors and sites for deprotonation and metal chelation.[1][8]

Quantum chemical calculations, particularly Density Functional Theory (DFT), are the primary tools for accurately determining the equilibrium geometry of the molecule. These calculations provide precise values for bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Typical Calculated Value (Å or °) | Justification |

| C-C | Propane backbone single bond | ~1.53 Å | Consistent with sp³-sp³ carbon bonds. |

| C-P | Carbon-Phosphorus single bond | ~1.85 Å | Reflects the covalent bond between carbon and the larger phosphorus atom.[9] |

| P=O | Phosphoryl double bond | ~1.50 Å | Shorter and stronger than the P-O single bonds due to double bond character. |

| P-O(H) | Phosphorus-hydroxyl single bond | ~1.57 Å | Standard length for P-O single bonds in phosphonic acids.[9] |

| ∠ C-C-C | Propane backbone angle | ~112° | Slightly larger than the ideal tetrahedral angle (109.5°) to minimize steric hindrance. |

| ∠ O=P-O | Phosphonic acid group angle | ~115° | VSEPR theory predicts angles around the tetrahedral phosphorus will adjust to accommodate the electron density of the double bond. |

Note: The values presented are representative figures derived from DFT calculations on similar small phosphonic acids and serve as a reliable starting point for modeling PDPA.

Caption: Ball-and-stick representation of this compound (PDPA).

Conformational Analysis: The Molecule in Motion

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about its single bonds.[10] For a flexible molecule like PDPA, this analysis is not merely academic; the molecule's preferred shape dictates how it interacts with other molecules, binds to surfaces, or fits into an enzyme's active site. The key rotational degrees of freedom are the C-C and C-P single bonds.

A primary theoretical technique for this is a potential energy surface (PES) scan . In this procedure, one or more dihedral angles are systematically rotated, and the energy of the molecule is calculated at each step. This reveals low-energy (stable) conformations and the energy barriers required to transition between them. For PDPA, a key consideration is the potential for intramolecular hydrogen bonding between the two phosphonic acid groups, which can significantly stabilize certain folded conformations over more extended ones.

Caption: Key dihedral angles (τ) governing the conformational flexibility of PDPA.

Part 2: The Computational Scientist's Toolkit: Core Methodologies

Choosing the right computational tool is paramount for obtaining meaningful results. The selection depends on the scientific question, the required accuracy, and the available computational resources. For PDPA, a multi-scale approach is often most effective.

Quantum Mechanics (QM): For Accuracy and Electronic Detail

QM methods solve approximations of the Schrödinger equation to describe the electronic structure of a molecule. They are essential for studying chemical reactions, bond breaking/formation, and properties that depend directly on electron distribution.

Density Functional Theory (DFT) is the most widely used QM method for molecules of this size. It offers an excellent compromise between computational cost and accuracy.[8] Functionals like B3LYP are good general-purpose choices, while M06-2X can be superior for systems with non-covalent interactions.[11][12] Basis sets such as 6-31+G(d,p) or the def2-TZVP series are commonly employed to provide a flexible description of the electron orbitals.[8][13]

This is the foundational QM calculation for any new molecule.

-

Construct Initial Geometry: Build a 3D model of PDPA using molecular editing software. An initial structure can be generated using standard bond lengths and angles or taken from a similar crystal structure.

-

Select Computational Level: Choose a DFT functional (e.g., B3LYP-D3 for dispersion corrections) and a basis set (e.g., 6-311+G(d,p)). Specify the solvent environment if necessary, using a continuum model like PCM or SMD.[12]

-

Perform Geometry Optimization: Run the calculation to find the lowest energy structure. The software iteratively adjusts atomic positions to minimize the forces on each atom until a stationary point on the potential energy surface is reached.

-

Execute Frequency Calculation: At the optimized geometry, compute the vibrational frequencies.

-

Causality Check: The primary purpose is to verify that the structure is a true energy minimum. A minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state.[14]

-

-

Analyze Results: Extract the final optimized coordinates (bond lengths, angles), thermodynamic data (enthalpy, Gibbs free energy), and the predicted vibrational spectrum (IR and Raman intensities).[9]

Molecular Mechanics (MM) and Molecular Dynamics (MD): For Dynamics and Scale

For studying the behavior of PDPA over time or in complex environments (like a solution or interacting with a large protein), QM methods become too computationally expensive. MM methods approximate the molecule as a collection of balls (atoms) and springs (bonds), governed by a set of parameters known as a force field .

Molecular Dynamics (MD) simulations use these force fields to solve Newton's equations of motion for every atom in the system, generating a trajectory that reveals how the molecule moves and interacts over time (typically nanoseconds to microseconds).[15] This is the ideal method for studying solvation, diffusion, and large-scale conformational changes.

-

Parameterize the Molecule: Obtain or develop force field parameters for PDPA. While standard force fields (e.g., GAFF, CGenFF) can often generate parameters, they may need to be validated or refined against QM data for accuracy, especially for the phosphonic acid groups.[15]

-

Solvation: Place the optimized PDPA structure in the center of a periodic box (e.g., a cube) and fill the box with a pre-equilibrated model of water (e.g., TIP3P).

-

Energy Minimization: Minimize the energy of the entire system to remove any bad contacts or steric clashes created during the setup.

-

Equilibration:

-

NVT Ensemble: Gently heat the system to the target temperature (e.g., 298 K) while keeping the volume constant. This allows the solvent to relax around the solute.

-

NPT Ensemble: Switch to an ensemble where temperature and pressure are kept constant. Run for a sufficient duration until properties like density and potential energy stabilize. This ensures the system is at the correct experimental conditions.

-

-

Production Run: Once equilibrated, run the simulation for the desired length of time to collect trajectory data for analysis.

-

Analysis: Use the trajectory to calculate properties like:

-

Radial Distribution Functions (RDFs): To characterize the solvation shell and identify specific hydrogen bonds between PDPA and water.[16]

-

Root Mean Square Deviation (RMSD): To assess the stability and conformational fluctuations of the PDPA backbone.

-

Hydrogen Bond Analysis: To quantify the lifetime and dynamics of intra- and intermolecular hydrogen bonds.

-

Hybrid QM/MM: The Best of Both Worlds

For processes involving both chemical change and a large environment, such as enzyme catalysis, hybrid QM/MM methods are employed.[17] A small, critical region (e.g., PDPA and the enzyme active site residues) is treated with a high-accuracy QM method, while the rest of the system (the bulk of the protein and solvent) is handled by a computationally cheaper MM force field. This approach provides quantum accuracy where it is needed most, without the prohibitive cost of treating the entire system at that level.

Sources

- 1. This compound (4672-40-6) for sale [vulcanchem.com]

- 2. This compound - SIKÉMIA [sikemia.com]

- 3. CAS 4671-82-3: this compound | CymitQuimica [cymitquimica.com]

- 4. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes | MDPI [mdpi.com]

- 5. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 6. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. researchgate.net [researchgate.net]

- 12. DFT calculation Data From the Computational and Experimental Investigation of the Origin of Selectivity in the Chiral Phosphoric Acid-Catalyzed Enantioselective Minisci Reaction [repository.cam.ac.uk]

- 13. Quantum Chemical Calculations on CHOP Derivatives-Spanning the Chemical Space of Phosphinidenes, Phosphaketenes, Oxaphosphirenes, and COP- Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular dynamics simulations of heptyl phosphonic acid: a potential polymer component for fuel cell polymer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Computational Modeling of Propylenediphosphonic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Propylenediphosphonic acid (PDPA) and its analogs represent a class of molecules with significant chemical and therapeutic interest, primarily due to their strong chelating properties and structural similarity to endogenous pyrophosphates.[1][2] As potent ligands for metal ions and building blocks for more complex structures, understanding their behavior at a molecular level is paramount for applications ranging from drug delivery and bone targeting to materials science.[1][3][4] This guide provides an in-depth, technically-focused protocol for the computational modeling of this compound, designed to furnish researchers with a robust framework for investigating its properties and interactions. We will proceed from foundational quantum mechanical analysis to complex molecular dynamics simulations, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility.

Introduction: The Chemical Identity of this compound

This compound, systematically named 3-phosphonopropylphosphonic acid, is an organophosphorus compound with the molecular formula C₃H₁₀O₆P₂.[1][5] It consists of a central three-carbon propane chain with phosphonic acid [-PO(OH)₂] groups attached to the terminal carbons.

Table 1: Core Physicochemical Properties of this compound

| Property | Value / Identifier | Source(s) |

| IUPAC Name | 3-phosphonopropylphosphonic acid | [1][5] |

| Molecular Formula | C₃H₁₀O₆P₂ | [1][6] |

| Molecular Weight | 204.06 g/mol | [5][6] |

| SMILES | C(CP(=O)(O)O)CP(=O)(O)O | [1] |

| InChIKey | PUVMVPFLXCHEOY-UHFFFAOYSA-N | [1][5] |

| Physical State | White to off-white crystalline solid | [1] |

| Melting Point | 174°C | [1] |

| Key Feature | Acts as a potent chelating agent for metal ions | [1][3] |